molecular formula C18H19NO2 B1292420 2-Azetidinomethyl-4'-methoxybenzophenone CAS No. 898754-41-1

2-Azetidinomethyl-4'-methoxybenzophenone

Cat. No.: B1292420
CAS No.: 898754-41-1
M. Wt: 281.3 g/mol
InChI Key: FZSXOCGTYRWJJV-UHFFFAOYSA-N
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Description

2-Azetidinomethyl-4'-methoxybenzophenone is a benzophenone derivative featuring a 4'-methoxy-substituted benzophenone core conjugated with a 2-azetidinomethyl group.

Properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-21-16-9-7-14(8-10-16)18(20)17-6-3-2-5-15(17)13-19-11-4-12-19/h2-3,5-10H,4,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSXOCGTYRWJJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643691
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-41-1
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azetidinomethyl-4’-methoxybenzophenone typically involves the reaction of 4’-methoxybenzophenone with azetidine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of 2-Azetidinomethyl-4’-methoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain the quality and yield of the product. The reaction conditions are optimized to achieve maximum efficiency and minimal by-products.

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohols or amines derived from the reduction of the carbonyl or azetidine groups.

    Substitution: Various substituted benzophenone derivatives.

Scientific Research Applications

2-Azetidinomethyl-4’-methoxybenzophenone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azetidinomethyl-4’-methoxybenzophenone involves its interaction with specific molecular targets. The azetidine ring and the methoxybenzophenone structure allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Features and Substituent Effects

2-Azetidinomethyl-4'-methoxybenzophenone
  • Core structure: Benzophenone with a methoxy group at the 4'-position and an azetidinomethyl group at the 2-position.
  • Key functional groups: Methoxy (-OCH₃): Enhances electron-donating properties, influencing UV absorption and metabolic stability . Azetidinone ring: A strained β-lactam ring that may confer reactivity or biological activity, similar to azalactones reported in pharmaceutical research .
Analog 1: 2-Hydroxy-4-methoxybenzophenone (Benzophenone-3, HMB)
  • Structure : Hydroxyl group at 2-position, methoxy at 4-position.
  • Applications : Widely used in sunscreens as a UV filter .
  • Metabolism: Undergoes O-dealkylation to form 2,4-dihydroxybenzophenone (DHB) and conjugated metabolites, detected in plasma and tissues within minutes post-administration .
Analog 2: 2',6',4-Trihydroxy-4'-methoxybenzophenone
  • Structure : Additional hydroxyl groups at 2' and 6' positions.
  • Natural occurrence: Isolated from P.
Analog 3: Halogenated Derivatives (e.g., 4-Chloro-4'-methoxybenzophenone)
  • Structure : Chlorine at 4-position, methoxy at 4'-position.
  • Synthesis : Prepared via Friedel-Crafts acylation (64% yield) .
  • Properties : Halogens enhance UV absorption and alter vibrational modes, as shown in solvent-dependent transition state studies .
Analog 4: 2,2',4-Trihydroxy-4'-methoxybenzophenone
  • Structure : Three hydroxyl groups and one methoxy.
  • Safety: Limited toxicological data; classified as non-hazardous under GHS but requires caution due to unstudied effects .

Physicochemical Properties

Compound Key Substituents Melting Point/Stability Solubility
This compound Azetidinomethyl, methoxy Not reported Likely low (non-polar groups)
Benzophenone-3 (HMB) Hydroxyl, methoxy ~62–65°C Moderate in ethanol
4-Chloro-4'-methoxybenzophenone Chlorine, methoxy Not reported Low (halogenated)
2-Hydroxy-4-butoxy-4'-methoxybenzophenone Butoxy, methoxy Sublimation ΔH ~322–343 kJ/mol High (alkoxy chain)

Biological Activity

2-Azetidinomethyl-4'-methoxybenzophenone is a chemical compound characterized by its unique structure, which includes an azetidine ring and a benzophenone moiety with a methoxy group. Its molecular formula is C18H19NO2. This compound has garnered attention for its potential biological activities, particularly in the context of plant growth regulation and cellular interactions.

The biological activity of this compound is largely influenced by its interaction with specific biochemical pathways. It has been noted to regulate plant growth by inhibiting shoot and root development, inducing chlorosis, and affecting phototropic and geotropic responses. This suggests that the compound may interfere with hormonal signaling pathways essential for plant development.

Cellular Effects

In cellular contexts, this compound influences various processes:

  • Gene Expression : It modulates the activity of transcription factors, leading to changes in gene expression profiles.
  • Metabolic Enzyme Activity : The compound alters the function of key metabolic enzymes, impacting overall cellular metabolism.
  • Cell Signaling Pathways : It affects cell signaling mechanisms, which can result in diverse physiological outcomes.

The compound exhibits significant biochemical interactions:

  • Enzyme Interactions : It interacts with cytochrome P450 enzymes, which are crucial for drug metabolism and biosynthetic processes. This interaction can lead to the formation of metabolites that may exhibit different biological properties compared to the parent compound.
  • Transport Mechanisms : The transport and distribution within cells are vital for its biological efficacy. The compound can be actively transported across cell membranes, influencing its localization and accumulation within specific cellular compartments.

Temporal Effects and Stability

Research indicates that the stability of this compound affects its long-term biological activity. Over time, degradation products may form that could possess distinct biological activities. Long-term exposure studies suggest cumulative effects on cellular functions due to these degradation processes.

Plant Growth Regulation

A study examining the effects of 4-methoxybenzophenone analogues on plant growth found that these compounds significantly inhibited root elongation and shoot growth in various plant species. The findings suggest a potential application in agricultural practices for controlling unwanted plant growth or enhancing crop resilience through targeted regulation of growth pathways.

Cellular Metabolism

Further investigations into the cellular effects of this compound revealed alterations in metabolic fluxes. For instance, it was observed to increase the activity of certain metabolic enzymes while inhibiting others, leading to a shift in cellular metabolism that could have implications for cancer research and treatment strategies.

Summary Table of Biological Activities

Biological ActivityDescription
Plant Growth Regulation Inhibits shoot/root growth; induces chlorosis; affects phototropism/geotropism
Gene Expression Modulation Alters transcription factor activity; changes gene expression profiles
Metabolic Interaction Influences cytochrome P450 enzyme activity; alters metabolic enzyme functions
Transport Mechanisms Actively transported across membranes; localized to specific cellular compartments
Stability Effects Degrades over time; forms metabolites with potentially different activities

Q & A

Q. What are the optimal synthetic routes for 2-Azetidinomethyl-4'-methoxybenzophenone, and how do reaction conditions influence yield?

The synthesis of benzophenone derivatives typically employs Friedel-Crafts acylation or coupling reactions. For this compound, key steps include:

  • Friedel-Crafts acylation : Use of Lewis acid catalysts (e.g., AlCl₃) to facilitate electrophilic substitution on the aromatic ring.
  • Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce azetidine or methoxy groups. Critical parameters include solvent polarity (e.g., dichloromethane for Friedel-Crafts), temperature (0–60°C), and stoichiometric ratios of substituents. Yields are highly sensitive to moisture levels and catalyst purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Structural elucidation relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR to identify methoxy (-OCH₃), azetidine (N-CH₂), and benzophenone carbonyl (C=O) groups.
  • High-resolution mass spectrometry (HRMS) : To confirm molecular weight (e.g., C₁₇H₁₇NO₂) and fragmentation patterns.
  • FT-IR spectroscopy : Detection of carbonyl stretching (~1650 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹). Comparative analysis with reference spectra from databases like PubChem ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of benzophenone derivatives like this compound?

Discrepancies in bioactivity data often arise from assay variability or impurity profiles. Mitigation strategies include:

  • Standardized bioassays : Use cell lines with validated sensitivity (e.g., HeLa for cytotoxicity) and control for solvent effects (e.g., DMSO concentration).
  • Purity validation : LC-MS or HPLC (≥98% purity) to exclude confounding byproducts.
  • Computational modeling : Molecular docking to predict binding affinities to targets like cytochrome P450 enzymes, which may explain divergent results .

Q. What strategies improve regioselectivity in substitution reactions involving this compound?

Regioselectivity challenges in azetidine or methoxy group modifications can be addressed via:

  • Protecting groups : Temporarily block reactive sites (e.g., silylation of hydroxyl groups) during synthesis.
  • Catalytic systems : Use Pd(OAc)₂/XPhos ligands for Suzuki-Miyaura coupling to favor para-substitution.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on electron-deficient aromatic rings. Reaction progress should be monitored via TLC or in situ IR to optimize conditions .

Methodological Considerations

Q. How can researchers quantify trace impurities in this compound during synthesis?

Advanced analytical workflows include:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Detects byproducts at ppm levels using multiple reaction monitoring (MRM).
  • GC-MS with derivatization : For volatile impurities, silylation enhances detection of hydroxylated intermediates.
  • NMR impurity profiling : ²D NMR (e.g., HSQC) distinguishes stereoisomers or regioisomers .

Q. What computational tools are suitable for predicting the photostability of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model UV absorption spectra and bond dissociation energies. Key parameters:

  • HOMO-LUMO gaps : Correlate with susceptibility to photooxidation.
  • Molecular dynamics (MD) simulations : Predict degradation pathways under simulated sunlight. Validation against experimental UV-Vis and HPLC stability data is critical .

Biological and Pharmacological Applications

Q. What in vitro models are appropriate for evaluating the anti-inflammatory potential of this compound?

  • NF-κB inhibition assays : Use RAW 264.7 macrophages stimulated with LPS to measure cytokine (e.g., TNF-α, IL-6) suppression.
  • COX-2 enzyme inhibition : Fluorescence-based kits (e.g., Cayman Chemical) quantify IC₅₀ values.
  • ROS scavenging assays : DCFH-DA probes in HaCaT keratinocytes assess antioxidant activity. Dose-response curves (1–100 µM) and comparison to reference drugs (e.g., dexamethasone) are essential .

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